molecular formula C4H2F8O B165804 1,1,1,3,3,4,4,4-Octafluoro-2-butanol CAS No. 127256-73-9

1,1,1,3,3,4,4,4-Octafluoro-2-butanol

Cat. No.: B165804
CAS No.: 127256-73-9
M. Wt: 218.04 g/mol
InChI Key: ZVXAXABPTOPGDK-UHFFFAOYSA-N
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Description

1,1,1,3,3,4,4,4-Octafluoro-2-butanol is a fluorinated alcohol with the molecular formula C4H2F8O It is characterized by the presence of eight fluorine atoms, which impart unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,4,4,4-Octafluoro-2-butanol can be synthesized through several methods. One common route involves the reaction of hexafluoropropylene oxide with hydrogen fluoride, followed by reduction. Another method includes the fluorination of butanol derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorinating agents and catalysts is common in industrial settings to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,4,4,4-Octafluoro-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce less fluorinated alcohols .

Scientific Research Applications

1,1,1,3,3,4,4,4-Octafluoro-2-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its use as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique properties.

    Industry: It is utilized in the production of fluorinated polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,4,4,4-Octafluoro-2-butanol involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, influencing the reactivity and stability of the molecule. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,4,4,4-Octafluoro-2-propanol
  • 1,1,1,3,3,4,4,4-Octafluoro-2-pentanol
  • 1,1,1,3,3,4,4,4-Octafluoro-2-hexanol

Uniqueness

1,1,1,3,3,4,4,4-Octafluoro-2-butanol is unique due to its specific arrangement of fluorine atoms and its reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXAXABPTOPGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402943
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127256-73-9
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Reactant of Route 2
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Reactant of Route 4
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Reactant of Route 5
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Reactant of Route 6
1,1,1,3,3,4,4,4-Octafluoro-2-butanol

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